3,5-Dimethylphenol;formaldehyde
Description
Contextualization within Advanced Phenolic Polymer Chemistry Research
Phenol-formaldehyde (PF) resins were among the first commercially successful synthetic polymers and continue to be a subject of intense research due to their excellent thermal stability, chemical resistance, and adhesive properties. ontosight.aiwikipedia.org The study of the 3,5-dimethylphenol (B42653);formaldehyde (B43269) system is a specialized subset of this broader field. Research in this area aims to understand how the specific structure of 3,5-dimethylphenol influences the reaction kinetics, the architecture of the resulting polymer, and its ultimate material properties. researchgate.net
Advanced phenolic polymer chemistry often focuses on creating materials with tailored functionalities. By using substituted phenols like 3,5-dimethylphenol, researchers can fine-tune the polymer's characteristics. The methyl groups in 3,5-dimethylphenol block the meta positions, forcing formaldehyde to react at the ortho and para positions of the phenolic ring. wikipedia.org This controlled reactivity is of great interest for developing polymers with predictable and reproducible structures, a key goal in advanced materials science.
Historical Trajectory of Academic Inquiry into 3,5-Dimethylphenol;Formaldehyde Reaction Systems
Early academic work on phenol-formaldehyde reactions laid the groundwork for understanding the basic mechanisms of polymerization. wikipedia.org Investigations into the reaction with substituted phenols, including 3,5-dimethylphenol, followed as chemists sought to understand the influence of substituents on reactivity and polymer structure.
A significant focus of early research was on the synthesis and isolation of intermediate products. For instance, studies demonstrated that the reaction of formaldehyde with 3,5-dimethylphenol could yield different hydroxymethylated products depending on the reaction conditions. researchgate.net The preparation of 2-hydroxymethyl-3:5-dimethylphenol was a notable achievement, providing a deeper understanding of the initial stages of the reaction. researchgate.net These foundational studies were crucial for establishing the reaction pathways and the types of linkages that form the polymer backbone.
Contemporary Research Paradigms and Unresolved Questions for this compound Systems
Current research on this compound systems employs a range of modern analytical techniques to gain a more detailed understanding of the polymerization process and the final polymer structure. Computational chemistry has emerged as a powerful tool for predicting the reactivity of phenolic compounds with formaldehyde. researchgate.net These computational studies help to elucidate the relationship between the electronic structure of the phenol (B47542) and its reaction rate, providing insights that can guide the design of new polymer systems. researchgate.net
Despite decades of research, several questions remain. The precise control over the polymer's molecular weight and polydispersity is still a challenge. Furthermore, a complete understanding of the complex three-dimensional network structure that forms during the curing process is yet to be fully realized. The development of more sustainable and environmentally friendly synthesis routes for these polymers is also an active area of investigation. chemicalbook.com
Detailed Research Findings:
Researchers have conducted kinetic studies to quantify the reactivity of various phenols with formaldehyde. The rate constants for these reactions provide a measure of how quickly the polymerization occurs.
Rate Constants of Phenolic Compounds with Formaldehyde
| Phenolic Compound | Abbreviation | Rate Constant (k) |
|---|---|---|
| Phenol | - | - |
| Resorcinol (B1680541) | - | 1200 times that of phenol |
| Phloroglucinol | - | 62000 times that of phenol |
Source: researchgate.net
The reaction conditions, particularly pH and temperature, have a profound effect on the reaction kinetics. For instance, the binding of formaldehyde to tissue, a process analogous to the initial steps of resin formation, is faster at higher temperatures and at a neutral pH compared to acidic conditions. nih.gov
Effect of pH and Temperature on Formaldehyde Binding
| Condition | Effect on Reaction Rate |
|---|---|
| Higher Temperature (37°C vs 25°C) | Faster |
| Neutral pH (7.0) vs Acidic pH (4.0) | Faster |
Source: nih.gov
The structure of the resulting polymer can be analyzed using various spectroscopic techniques. For example, in-line FT-IR spectroscopy can be used to monitor the synthesis of phenol-formaldehyde prepolymers in real-time, providing valuable data on the consumption of reactants and the formation of different chemical bonds. chem-soc.si
Properties
CAS No. |
25086-35-5 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3,5-dimethylphenol;formaldehyde |
InChI |
InChI=1S/C8H10O.CH2O/c1-6-3-7(2)5-8(9)4-6;1-2/h3-5,9H,1-2H3;1H2 |
InChI Key |
CHDQVBAPUJDYOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C.C=O |
Related CAS |
25086-35-5 |
Origin of Product |
United States |
Mechanistic Investigations of 3,5 Dimethylphenol and Formaldehyde Condensation Reactions
Elucidation of Initial Hydroxymethylation Pathways
The initial and most critical step in the formation of the polymer network is the hydroxymethylation of the 3,5-dimethylphenol (B42653) monomer. This process involves the reaction of formaldehyde (B43269) with the activated aromatic ring of the phenol (B47542).
The hydroxymethylation of 3,5-dimethylphenol proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of formaldehyde (which is often activated by a catalyst). The reaction is directed by the activating groups already present on the benzene (B151609) ring: the hydroxyl group (-OH) and the two methyl groups (-CH₃).
The hydroxyl group is a powerful activating group and an ortho, para-director. Similarly, the methyl groups are also activating and ortho, para-directing. In the case of 3,5-dimethylphenol, the positions ortho and para to the hydroxyl group are C2, C6, and C4. The methyl groups at C3 and C5 further activate these same positions. Consequently, the C2, C4, and C6 positions are all highly susceptible to electrophilic attack.
The general mechanism for this substitution involves two primary steps:
Attack of the Electrophile : The π electrons of the aromatic ring attack the electrophilic formaldehyde, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. researchgate.net This step is typically the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. researchgate.net
Deprotonation : A base present in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. researchgate.net This restores the aromaticity of the ring and results in the final hydroxymethylated product. researchgate.net
While the C2, C4, and C6 positions are all electronically activated, the regioselectivity of the hydroxymethylation is significantly influenced by steric hindrance from the methyl groups at the C3 and C5 positions.
The reaction of formaldehyde with 3,5-dimethylphenol can lead to the formation of different hydroxymethylated species. Depending on the reaction conditions, it is possible to form the para-monosubstituted product (4-hydroxymethyl-3,5-dimethylphenol) or the ortho, ortho'-disubstituted product (2,6-dihydroxymethyl-3,5-dimethylphenol). researchgate.net
Research has shown that the isolation of the ortho-mono-alcohol (2-hydroxymethyl-3,5-dimethylphenol) is challenging, suggesting that once one ortho position is substituted, the second is rapidly substituted as well. researchgate.net This high reactivity of the ortho positions is somewhat counteracted by the steric hindrance imposed by the adjacent methyl groups at C3 and C5. These methyl groups can partially block the approach of the electrophile to the C2 and C6 positions. The para position (C4), being less sterically hindered, is therefore a favorable site for substitution. This interplay between electronic activation and steric hindrance governs the distribution of isomers in the initial stages of the reaction. In di-ortho-substituted phenols, a general decrease in the reactivity of the para position has also been noted. researchgate.net
Polymerization Kinetics and Reaction Order Analysis in 3,5-Dimethylphenol;Formaldehyde Systems
Following the initial hydroxymethylation, the resulting methylolphenols undergo further condensation reactions with each other and with unreacted 3,5-dimethylphenol to form methylene (B1212753) bridges, leading to the growth of the polymer chain.
The general rate expression can be described as: Rate = k[P][F] Where:
[P] is the concentration of the phenolic compound.
[F] is the concentration of formaldehyde.
k is the rate constant.
However, the subsequent condensation reactions that form the polymer can exhibit different kinetics. Some studies on the self-condensation of hydroxymethylphenols have reported reaction orders varying from 1.2 to 2.0. researchgate.net The proposal of a quinone methide (QM) intermediate has been used to explain observed first-order kinetics. researchgate.netsigmaaldrich.com In this mechanism, the rate-determining step is the unimolecular formation of the reactive QM intermediate, which then rapidly reacts with a phenoxide ion. researchgate.net The potential for the reaction to proceed through different pathways can lead to apparent fractional or changing reaction orders depending on the specific conditions.
Table 1: General Rate Law for Initial Hydroxymethylation
| Reactants | General Rate Equation | Reaction Order |
| 3,5-Dimethylphenol, Formaldehyde | Rate = k[C₈H₁₀O][CH₂O] | Second-order overall |
This table represents a generalized rate law for the initial reaction step.
Catalysts are essential for achieving practical reaction rates in phenol-formaldehyde polymerization. Both acidic and basic catalysts are used, with base catalysis being common for the production of resole-type resins. The catalyst increases the rate of both the initial hydroxymethylation and the subsequent condensation reactions.
Table 2: Representative Activation Energies for Phenol-Formaldehyde (PF) Curing with Different Accelerators
| Resin System | Activation Energy (Ea) in kJ/mol |
| Control PF Resin | 58 |
| PF with MMU Accelerator | 55 |
| PF with Na₂CO₃ Accelerator | 32 |
| PF with MMU + Na₂CO₃ Accelerator | 31 |
Data adapted from studies on accelerated-curing PF resins. ncsu.edu MMU refers to methylolurea derivatives.
Molecular Weight Evolution and Branching Mechanisms in Polymer Formation
The condensation of mono- and poly-hydroxymethylated 3,5-dimethylphenol units results in the formation of a complex, three-dimensional polymer network. The evolution of the molecular weight and the degree of branching are key factors that determine the properties of the final cured resin.
The molecular weight of the polymer, often characterized by the number-average molecular weight (Mn) and weight-average molecular weight (Mw), increases as the reaction progresses. researchgate.net The rate of molecular weight growth is dependent on reaction conditions such as time, temperature, and catalyst concentration. researchgate.net The polydispersity index (PDI), which is the ratio of Mw to Mn, provides a measure of the breadth of the molecular weight distribution. researchgate.net
Branching is an inherent feature of the polymerization of 3,5-dimethylphenol with formaldehyde. Since the monomer has three reactive sites (C2, C4, and C6), the formation of di- and tri-substituted intermediates is possible. These multifunctional intermediates act as branching points during polymerization. As these units condense, they create a highly branched structure that eventually cross-links to form an infusible and insoluble thermoset network. The high functionality of the 3,5-dimethylphenol monomer contributes to a rapid increase in molecular weight and the formation of a densely cross-linked polymer.
Table 3: Factors Influencing Molecular Weight Evolution in PF Resins
| Factor | Effect on Molecular Weight |
| Reaction Time | Increases with longer reaction time researchgate.net |
| Temperature | Increases with higher temperature researchgate.net |
| Catalyst pH | Higher initial pH can lead to higher average molecular weight researchgate.net |
| Monomer Functionality | Higher functionality leads to faster molecular weight buildup and branching |
Pathways of Oligomer and Polymer Formation from 3,5-Dimethylphenol and Formaldehyde
The formation of oligomers and polymers from 3,5-dimethylphenol and formaldehyde is initiated by the hydroxymethylation of the phenolic ring, followed by condensation reactions that link the monomeric units. The nature of the catalyst—acidic or basic—and the molar ratio of formaldehyde to 3,5-dimethylphenol are critical factors that determine the structure of the resulting products, which are broadly classified as novolacs or resols. researchgate.net
In the case of 3,5-dimethylphenol, the methyl groups occupy the meta positions (3 and 5) relative to the hydroxyl group. This steric hindrance directs the electrophilic attack of formaldehyde primarily to the ortho positions (2 and 6) and the para position (4) of the aromatic ring. The initial step is the formation of hydroxymethylphenols. Under specific conditions, it is possible to prepare 2-hydroxymethyl-3,5-dimethylphenol. researchgate.net The reaction can also lead to the formation of an ortho-ortho'-dialcohol, depending on the reaction conditions. researchgate.net
Resol Formation (Alkaline Catalysis): When the reaction is carried out in an alkaline environment with a formaldehyde-to-phenol molar ratio greater than one, resol-type resins are formed. researchgate.net These resols are characterized by the presence of reactive methylol (-CH₂OH) groups on the phenolic rings. researchgate.net The oligomers are typically low-molecular-weight, soluble, and fusible. The polymerization process involves the condensation of these methylol groups with other phenol molecules (at available ortho or para positions) or with each other, forming methylene bridges (-CH₂-) and dibenzyl ether bridges (-CH₂-O-CH₂-). researchgate.net These reactive methylol groups allow the resin to undergo further cross-linking upon heating, without the need for an external cross-linking agent. researchgate.net
Novolac Formation (Acidic Catalysis): Under acidic conditions with an excess of phenol (formaldehyde-to-phenol molar ratio less than one), novolac resins are produced. researchgate.net In this pathway, the hydroxymethylphenols formed are unstable and rapidly react with other phenol molecules to form methylene bridges. The resulting oligomers are linear or branched chains of phenolic units linked by methylene bridges and lack the reactive methylol groups found in resols. Consequently, novolacs are not thermosetting on their own and require the addition of a curing agent, such as hexamethylenetetramine, to facilitate cross-linking and form a hardened, three-dimensional network.
The prevailing mechanistic hypothesis for these condensation reactions involves the formation of a quinone methide intermediate, particularly under basic conditions. researchgate.netresearchgate.net Theoretical studies have confirmed that the formation of quinone methide is energetically more favorable than the previously suggested SN2 (bimolecular nucleophilic substitution) mechanism. researchgate.netresearchgate.net This intermediate is highly reactive and quickly condenses with a phenolate (B1203915) ion to form the characteristic methylene bridge.
Quantitative Analysis of Branching Indices and Cross-linking Density Development
The performance characteristics of the final cured resin are intrinsically linked to its molecular architecture, specifically the degree of branching and the cross-linking density. These structural features are quantitatively assessed using advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.
Quantitative ¹³C-NMR spectroscopy is a primary method for the detailed characterization of phenol-formaldehyde resins. researchgate.netuhasselt.be By acquiring high-resolution spectra, often with the aid of relaxation agents like chromium(III) acetylacetonate (B107027) to ensure accurate quantification, researchers can identify and measure the relative abundance of different structural components. researchgate.netuhasselt.be This includes unreacted ortho and para positions on the phenol ring, as well as the various linkages that form the polymer backbone:
Methylol groups (-CH₂OH)
Methylene bridges (-CH₂-)
Dimethylene ether bridges (-CH₂-O-CH₂-) researchgate.net
From the integration of these signals in the ¹³C-NMR spectrum, several key structural parameters can be calculated. These parameters provide a quantitative description of the polymer's structure, including its branching and potential for cross-linking.
The following interactive table illustrates the key structural parameters that can be derived from a quantitative ¹³C-NMR analysis of a 3,5-dimethylphenol-formaldehyde resol resin. The values are representative and demonstrate the type of data obtained from such an analysis.
| Structural Parameter | Description | Formula/Derivation | Example Value |
|---|---|---|---|
| Degree of Polymerization (n) | The average number of phenolic units in a polymer chain. | Derived from the ratio of substituted to unsubstituted phenolic units. | 4.5 |
| Number Average Molecular Weight (Mn) | The statistical average molecular weight of all the polymer chains in the sample. | Calculated from the degree of polymerization and the molecular weights of the repeating units. researchgate.netuhasselt.be | 550 g/mol |
| Methylene Bridge Content | The proportion of linkages that are methylene bridges. | Integral of methylene bridge signals / Total linkage signals. researchgate.net | 75% |
| Methylol Group Content | The proportion of linkages that are reactive methylol groups. | Integral of methylol group signals / Total linkage signals. researchgate.net | 20% |
| Dimethylene Ether Bridge Content | The proportion of linkages that are ether bridges. | Integral of ether bridge signals / Total linkage signals. researchgate.net | 5% |
| Free Ortho Position Content | The percentage of available ortho positions on the phenolic rings that have not reacted. | Derived from integrals of unsubstituted ortho carbons. researchgate.netuhasselt.be | 10% |
The development of cross-linking density is also influenced by the initial reaction conditions. For instance, a higher initial molar ratio of formaldehyde to phenol (F/P), in the range of 1.6 to 1.8, has been shown to produce resins with a higher cross-linking density. researchgate.net This leads to improved properties such as thermal stability and char yield upon pyrolysis. researchgate.net The degree of cross-linking can be intentionally limited by using phenols with blocked reactive sites, such as the methyl groups in 3,5-dimethylphenol, which inherently restricts the number of available positions for forming cross-links.
Synthetic Methodologies and Catalytic Systems in 3,5 Dimethylphenol;formaldehyde Polymerization Research
Acid-Catalyzed (Resol-Type) Synthesis Investigations
Acid-catalyzed polymerization of 3,5-dimethylphenol (B42653) and formaldehyde (B43269) proceeds via an electrophilic aromatic substitution mechanism. In this process, formaldehyde is protonated by the acid catalyst to form a highly reactive carbocation, which then attacks the electron-rich aromatic ring of the 3,5-dimethylphenol. The methyl groups at the 3 and 5 positions direct the substitution to the ortho (2 and 6) and para (4) positions. This process typically leads to the formation of resol-type resins, characterized by hydroxymethyl groups that can further condense upon heating.
Investigation of Brønsted Acid and Lewis Acid Catalysts
Research into the acid-catalyzed polymerization has explored both Brønsted and Lewis acids to facilitate the reaction. Brønsted acids, such as oxalic acid and sulfuric acid, are commonly used. For instance, oxalic acid has been utilized in the synthesis of phenol-formaldehyde prepolymers. frontiersin.org In other systems, solid-acid catalysts, like sulfuric acid anchored on a polyvinyl chloride (PVC) support, have been shown to be effective for the condensation of phenol (B47542) and formaldehyde, suggesting applicability for substituted phenols. ncsu.edu
Lewis acids have also been investigated for their catalytic role. Zinc acetate, for example, can act as a catalyst in phenol-formaldehyde reactions. researchgate.net Although often used in base-catalyzed systems to direct ortho-substitution, Lewis acids can also promote the formation of methylene (B1212753) bridges under acidic or neutral conditions by coordinating with the reactants.
Table 1: Examples of Acid Catalysts in Phenol-Formaldehyde Polymerization Research
| Catalyst Type | Specific Catalyst | Relevant Findings |
|---|---|---|
| Brønsted Acid | Oxalic Acid | Used for the synthesis of phenol-formaldehyde prepolymers. frontiersin.org |
| Brønsted Acid | Anchored Sulfuric Acid | Effective for phenol-formaldehyde condensation. ncsu.edu |
Kinetic and Mechanistic Implications of Acidic Media
The kinetics of acid-catalyzed phenol-formaldehyde polymerization are complex due to the multitude of simultaneous and consecutive reactions. iiardjournals.org The reaction is initiated by the acid-catalyzed formation of a hydroxymethylcarbonium ion from formaldehyde, which acts as the electrophile. This ion then attacks the activated positions of the 3,5-dimethylphenol ring.
The mechanism proceeds as follows:
Protonation of Formaldehyde: The acid catalyst protonates the formaldehyde molecule, creating a resonance-stabilized carbocation.
Electrophilic Aromatic Substitution: The carbocation attacks the electron-rich ortho and para positions of the 3,5-dimethylphenol ring, forming a hydroxymethylated phenol.
Condensation: The hydroxymethylated phenols can then condense with other phenol molecules or with each other, eliminating water to form methylene bridges and build the polymer chain. usda.gov
The rate of reaction is influenced by factors such as catalyst concentration, temperature, and the molar ratio of reactants. iiardjournals.org The two methyl groups in 3,5-dimethylphenol are electron-donating, which activates the aromatic ring and enhances the rate of electrophilic substitution compared to unsubstituted phenol.
Base-Catalyzed (Novolac-Type and Resol-Type) Synthesis Investigations
Base-catalyzed polymerization of 3,5-dimethylphenol and formaldehyde can lead to either novolac or resol-type resins, depending on the molar ratio of the reactants. If the phenol is in excess, novolac resins are typically formed. Conversely, an excess of formaldehyde leads to resol-type resins. The reaction proceeds through the formation of a phenoxide anion, which is more reactive towards formaldehyde than the neutral phenol molecule.
Exploration of Various Basic Catalysts and Their Efficacy with 3,5-Dimethylphenol
A range of basic catalysts has been studied to optimize the polymerization of phenols with formaldehyde. These include alkali metal hydroxides and carbonates, as well as alkaline earth metal hydroxides. For instance, sodium hydroxide (B78521) (NaOH) is a common catalyst used to achieve the desired pH for the reaction. scirp.org Studies on general phenol-formaldehyde systems have evaluated catalysts such as barium hydroxide (Ba(OH)₂), sodium carbonate (Na₂CO₃), and lithium hydroxide (LiOH). researchgate.net The choice of catalyst can influence the rate of reaction and the structure of the resulting polymer. For example, some divalent metal ions can promote preferential methylolation at the ortho position through chelation. ncsu.eduresearchgate.net
Table 2: Examples of Basic Catalysts in Phenol-Formaldehyde Polymerization Research
| Catalyst | Catalyst Type | Key Observations |
|---|---|---|
| Sodium Hydroxide (NaOH) | Alkali Metal Hydroxide | Commonly used to adjust pH and catalyze the reaction. scirp.org |
| Sodium Carbonate (Na₂CO₃) | Alkali Metal Salt | Shown to be a highly effective accelerator for PF resin synthesis. researchgate.net |
| Barium Hydroxide (Ba(OH)₂) | Alkaline Earth Metal Hydroxide | Influences the preferential position of methylolation. researchgate.net |
Reaction Pathway Diversions and Polymer Architecture under Basic Conditions
Under basic conditions, the reaction is initiated by the deprotonation of the phenolic hydroxyl group to form a phenoxide ion. This highly nucleophilic anion then attacks formaldehyde. A key feature of the base-catalyzed mechanism is the potential formation of quinonemethide intermediates. scirp.org
The reaction pathway involves:
Formation of Phenoxide: The base removes the proton from the hydroxyl group of 3,5-dimethylphenol.
Nucleophilic Addition: The resulting phenoxide anion attacks the electrophilic carbon of formaldehyde, forming a hydroxymethylphenoxide.
Protonation: The hydroxymethylphenoxide is protonated by water or another phenol molecule to yield a hydroxymethylphenol.
Condensation: These hydroxymethylphenols can then react further with other phenoxides to form methylene-linked polymers.
The formation of quinonemethide intermediates from hydroxymethylphenols can occur, followed by a Michael addition with a phenoxide anion, which is a significant pathway in the condensation step. scirp.org The specific reaction conditions, such as the F/P molar ratio and the catalyst type, will dictate the final polymer architecture, influencing properties like molecular weight, degree of branching, and cross-linking density.
Solvent Effects and Reaction Environment Optimization Studies
The optimization of the reaction environment, including the choice of solvent, is crucial for controlling the polymerization of 3,5-dimethylphenol and formaldehyde. The solubility of the phenolic monomer and the resulting oligomers can significantly impact the reaction kinetics and the homogeneity of the final product.
In some studies, co-solvents are used to ensure that the reactants remain in a single phase. For example, an aqueous solution containing 20% (w/w) dimethylformamide (DMF) has been used to completely dissolve various methylphenols for reaction with formaldehyde. It was noted that the pKa of the phenols in this mixed solvent is generally higher than in pure water, which can affect the concentration of the reactive phenoxide species in base-catalyzed systems. usda.govresearchgate.net For the application of phenolic resins in certain composite manufacturing processes, solvents like 2-furanmethanol (furfuryl alcohol) have been used to dissolve the resin and control its viscosity for infiltration into fiber matrices. researchgate.net The choice of solvent can thus be a critical parameter for both the synthesis and the subsequent processing of the polymer. Optimizing the reaction environment also involves controlling temperature and pH to manage the reaction rate and prevent the formation of undesired byproducts. mdpi.com
Influence of Solvent Polarity and Proton-Donating/Accepting Abilities on Polymerization
The solvent plays a crucial role in the synthesis of phenol-formaldehyde resins, influencing reaction rates, polymer structure, and final properties. The choice of solvent can affect the solubility of reactants and the growing polymer chains, as well as the stabilization of transition states during the reaction.
While specific research on the influence of solvent polarity on the polymerization of 3,5-dimethylphenol with formaldehyde is not extensively documented in publicly available literature, general principles of phenol-formaldehyde chemistry can be applied. The reaction involves the formation of hydroxymethylphenols as intermediates, which then condense to form methylene bridges. wikipedia.org The polarity of the solvent can influence the rate of these electrophilic aromatic substitution and condensation reactions.
Proton-donating and proton-accepting solvents can significantly impact the reaction mechanism. Proton-donating solvents can facilitate the protonation of formaldehyde, making it more electrophilic and thus increasing the rate of the initial addition reaction with the phenol. Conversely, proton-accepting solvents can deprotonate the phenolic hydroxyl group, increasing the nucleophilicity of the aromatic ring and also accelerating the reaction. rsc.org
In a study on the synthesis of aromatic polyesters, reactive phenolic solvents like p-cresol (B1678582) were shown to enhance the reactivity of the system by providing reactive leaving groups and facilitating the removal of water. nih.gov This principle could be extrapolated to the 3,5-dimethylphenol-formaldehyde system, where a phenolic solvent might act as both a solvent and a reactive component.
The table below summarizes the expected influence of different solvent types on the polymerization of phenols and formaldehyde, which can be inferred for the 3,5-dimethylphenol;formaldehyde system.
| Solvent Type | Expected Influence on Polymerization | Rationale |
| Polar Protic (e.g., water, ethanol) | Can facilitate both the initial addition and subsequent condensation steps. | Can solvate ionic intermediates and participate in proton transfer. |
| Polar Aprotic (e.g., acetone, DMF) | Can increase the rate by solvating charged intermediates. | A 20% aqueous dimethylformamide (DMF) solution has been used to study the kinetics of phenol-formaldehyde reactions. usda.gov |
| Non-polar (e.g., toluene, xylene) | May be used in specific processes like novolac synthesis to control reaction rates and polymer properties. | Can influence the solubility of reactants and the resulting polymer. |
| Reactive Solvents (e.g., other phenols) | Can act as both a solvent and a co-monomer, influencing the final polymer structure. | Can enhance reactivity by providing more reactive leaving groups. nih.gov |
Non-Conventional Synthesis Approaches (e.g., Solvent-Free Polymerization Research)
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for polymer synthesis. For phenolic resins, this has led to research into non-conventional approaches, with a significant focus on solvent-free polymerization.
Solvent-free polymerization , also known as bulk polymerization or reactive extrusion, offers several advantages, including reduced environmental impact, lower costs, and often, faster reaction times. rsc.org A study on a formaldehyde-free phenolic resin demonstrated the feasibility of a solventless reactive extrusion process, achieving resin synthesis in approximately 3 minutes at temperatures between 150 and 170 °C. rsc.orgrsc.org While this study used resorcinol (B1680541) and terephthalaldehyde, the principle of reactive extrusion is applicable to other phenolic systems, including 3,5-dimethylphenol and formaldehyde.
Another approach involves the use of solid-state polymerization, where the monomers are reacted in the absence of a solvent. This method can lead to highly ordered polymers with unique properties.
The following table outlines some non-conventional synthesis approaches and their potential application to this compound polymerization.
| Synthesis Approach | Description | Potential Advantages for this compound Polymerization |
| Solvent-Free Reactive Extrusion | Monomers are fed into an extruder and react under high temperature and shear. rsc.orgrsc.org | Reduced solvent waste, continuous process, short reaction times. rsc.org |
| Microwave-Assisted Polymerization | Microwaves are used to rapidly and uniformly heat the reaction mixture. | Faster reaction rates, potential for improved polymer properties. |
| Enzymatic Polymerization | Enzymes are used as catalysts for the polymerization reaction. | Milder reaction conditions, high selectivity, environmentally friendly. |
While specific research on these non-conventional methods for this compound polymerization is limited, the broader trends in phenolic resin synthesis suggest that these approaches hold significant promise for future research and industrial application. The development of such methods would not only make the production of these resins more sustainable but could also lead to materials with novel properties and applications.
Structural Characterization and Microstructural Elucidation of 3,5 Dimethylphenol;formaldehyde Polymers
Spectroscopic Analysis for Determining Polymer Architecture
Spectroscopic methods are indispensable tools for probing the molecular structure of 3,5-dimethylphenol (B42653);formaldehyde (B43269) polymers. They provide detailed information on the connectivity of the monomer units, the presence of various functional groups, and the non-covalent interactions that influence the macroscopic properties of the polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Unit Linkages and End-Group Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), is a powerful technique for elucidating the detailed structure of phenol-formaldehyde resins. researchgate.netresearchgate.net It allows for the quantitative characterization of different chemical groups within the polymer. researchgate.net
In the context of 3,5-dimethylphenol;formaldehyde polymers, ¹³C NMR spectroscopy can distinguish between different types of linkages connecting the 3,5-dimethylphenol units. The primary linkages formed during polymerization are methylene (B1212753) bridges (-CH₂-). The substitution pattern on the aromatic ring can also be determined, revealing whether the formaldehyde has reacted at the ortho or para positions relative to the hydroxyl group. For 3,5-dimethylphenol, the reaction sites are the two ortho positions and the para position.
Below is a table summarizing typical ¹³C NMR chemical shifts for key structural motifs in phenol-formaldehyde type resins.
| Structural Unit | Typical ¹³C NMR Chemical Shift (ppm) |
| Methylene Bridges (-CH₂-) | 30-40 |
| Methylol Groups (-CH₂OH) | 60-70 |
| Aromatic Carbons (C-O) | 150-160 |
| Unsubstituted Aromatic Carbons | 110-130 |
| Methyl Groups (-CH₃) | 20-25 |
Note: Specific chemical shifts can vary depending on the solvent, concentration, and the specific polymer microstructure.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Hydrogen Bonding Interactions
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide valuable information about the functional groups present in this compound polymers and the nature of intermolecular interactions, particularly hydrogen bonding.
FTIR spectroscopy is highly sensitive to the vibrations of polar bonds. In the analysis of these polymers, characteristic absorption bands can be used to identify key functional groups. chem-soc.si The broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl groups, and its shape and position can indicate the extent of hydrogen bonding. swst.orgnajah.edu Changes in this region, such as a shift to lower wavenumbers, suggest an increase in hydrogen bond strength. swst.org Other important peaks include those for aromatic C=C stretching around 1600 cm⁻¹ and 1480 cm⁻¹, and C-O stretching of the phenolic group around 1200 cm⁻¹. chem-soc.siresearchgate.net The formation of methylene bridges can be monitored by observing the C-H bending vibrations. chem-soc.si
Raman spectroscopy, on the other hand, is more sensitive to the vibrations of non-polar bonds and symmetric vibrations. It can provide complementary information to FTIR, particularly for the aromatic ring vibrations and the C-C backbone of the polymer.
The following table highlights key vibrational frequencies and their assignments for phenol-formaldehyde type resins.
| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| O-H Stretching (Hydrogen Bonded) | 3200-3600 | |
| Aromatic C-H Stretching | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretching | 2850-3000 | 2850-3000 |
| Aromatic C=C Stretching | 1580-1610, 1450-1500 | 1580-1610 |
| Methylene C-H Bending | ~1478 | |
| Phenolic C-O Stretching | 1200-1260 | |
| C-H Out-of-Plane Bending | 750-900 |
Quantum-chemical calculations have been used to model hydrogen bonding in phenol-formaldehyde systems, revealing the possibility of intramolecular hydrogen bonds forming a "circle-like" structure, as well as intermolecular hydrogen bonds with other polymer chains or water molecules. sciforum.net These hydrogen bonding interactions play a significant role in determining the physical properties of the resin.
Chromatographic Techniques for Molecular Weight Distribution Analysis
Chromatographic techniques are essential for determining the molecular weight distribution of polymers, which is a critical factor influencing their mechanical and processing properties.
Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC) for Polydispersity Index Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for analyzing the molecular weight distribution of polymers. gimitec.com This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later. gimitec.com
By calibrating the GPC system with polymer standards of known molecular weight, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the this compound polymer. The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer. For condensation polymers like phenol-formaldehyde resins, the PDI is typically greater than 2.0.
The choice of eluent is crucial for accurate GPC analysis of these polar polymers to avoid interactions with the column material that can lead to inaccurate molecular weight calculations. gimitec.com
Advanced Separation Techniques for Oligomer Identification
High-Performance Liquid Chromatography (HPLC) offers higher resolution than GPC for the separation of oligomers. dss.go.th Different HPLC modes, such as reversed-phase or normal-phase chromatography, can be employed to separate oligomers based on their polarity and size.
Packed-column supercritical fluid chromatography (pSFC) is another powerful technique that can provide faster analysis times and improved resolution compared to HPLC for the separation of oligomers in novolac and resol prepolymers. dss.go.th
Mass Spectrometry for Oligomer and Polymer Structural Confirmation
Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z).
For the analysis of this compound polymers, soft ionization techniques are preferred as they minimize fragmentation and produce intact molecular ions. dss.go.th Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the characterization of oligomers and polymers. researchgate.netnih.gov In MALDI-TOF MS, the polymer sample is co-crystallized with a matrix that absorbs the laser energy, leading to the gentle desorption and ionization of the polymer molecules. The resulting spectrum shows a series of peaks corresponding to different oligomers, allowing for the determination of their molecular weights and the identification of repeating units and end-groups. researchgate.net
High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental composition of the oligomers and helps to distinguish between different structural isomers. nih.gov The coupling of separation techniques like HPLC or pSFC with mass spectrometry (e.g., LC-MS, pSFC-MS) provides a powerful two-dimensional analytical approach for the comprehensive characterization of complex oligomeric mixtures. dss.go.th
The table below presents a hypothetical example of oligomers that could be identified by mass spectrometry in a this compound polymer.
| Number of Monomer Units | Structure | Expected Molecular Weight (Da) |
| 1 | 3,5-dimethylphenol | 122.17 |
| 2 | Dimer (two 3,5-dimethylphenol units + one methylene bridge) | 256.35 |
| 3 | Trimer (three 3,5-dimethylphenol units + two methylene bridges) | 390.53 |
| 4 | Tetramer (four 3,5-dimethylphenol units + three methylene bridges) | 524.71 |
Note: The actual observed masses in the mass spectrum would include the mass of any end-groups and the ionizing adduct (e.g., H⁺, Na⁺, K⁺).
Computational and Theoretical Studies on 3,5 Dimethylphenol;formaldehyde Systems
Density Functional Theory (DFT) Calculations for Reaction Pathway Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to the phenol-formaldehyde reaction to elucidate the energetics of various reaction pathways, identify transition states, and predict the reactivity of the monomers.
The formation of phenol-formaldehyde resins begins with the electrophilic substitution of the phenol (B47542) ring by formaldehyde (B43269). This process involves addition reactions to form hydroxymethylphenols, followed by condensation reactions to form methylene (B1212753) bridges between phenolic units. wikipedia.org DFT calculations are instrumental in mapping the potential energy surface of these reactions and identifying the transition state structures.
Theoretical calculations have confirmed that the reaction between phenol and formaldehyde can proceed through different mechanisms, including E1cb (elimination unimolecular conjugate base) and a water-aided intramolecular water elimination pathway. mdpi.com The latter has been proposed as being more energetically favorable. mdpi.com For the base-catalyzed condensation reaction between phenol and hydroxymethylphenol, the formation of a quinone methide intermediate is a key step. mdpi.com DFT calculations have been used to determine the energy barriers for the formation of these intermediates and their subsequent reactions. mdpi.com For instance, in a base-catalyzed system, the energy barrier for the reaction between an ortho-quinone methide and the para-position of a neutral phenol was calculated to be 70.6 kJ/mol. mdpi.com
Transition state theory, combined with computational chemistry, allows for the calculation of energy profiles for the reaction of formaldehyde at different positions on the phenolic ring. nih.gov These calculations have shown that for phenol itself, reaction at the para-position is generally favored over the ortho-position, which is consistent with experimental observations. usda.gov The energy barrier for the formation of the transition state is directly related to the reaction rate. usda.gov
Table 1: Calculated Energy Barriers for Model Phenol-Formaldehyde Condensation Reactions
| Reactants | Transition State | Product | Energy Barrier (kJ/mol) | Source |
| o-Hydroxymethylphenol + OH⁻ | o-TS-WPT (Water-aided proton transfer) | o-Quinone Methide + H₂O | 145.8 (uncatalyzed), lower with water catalysis | mdpi.com |
| o-Quinone Methide + Neutral Phenol | Electrophilic attack on para-position | Methylene-bridged dimer | 70.6 | mdpi.com |
| p-Quinone Methide + Neutral Phenol | Electrophilic attack on ortho-position | Methylene-bridged dimer | 86.1 | mdpi.com |
This table presents a selection of calculated energy barriers for key steps in the base-catalyzed phenol-formaldehyde condensation, illustrating the application of DFT in transition state analysis. The values are for model systems and provide insight into the relative favorability of different reaction pathways.
Computational chemistry provides a method to correlate the reactivity of various phenolic compounds with formaldehyde to their electronic structure. usda.gov For 3,5-dimethylphenol (B42653), the methyl groups are located at the meta-positions relative to the hydroxyl group. This substitution pattern directs the electrophilic attack of formaldehyde to the ortho- and para-positions (positions 2, 4, and 6).
The reactivity of the phenolic ring is influenced by the distribution of atomic charges. usda.gov Methods like CHelpG (Charges from Electrostatic Potentials using a Grid based method) are used to calculate these charges at an ab initio level. usda.gov A strong correlation has been observed between the reaction rate constant and the calculated average charge per reactive site on the phenolic ring. usda.gov Phenols with a greater negative charge density at their reactive sites (ortho and para positions) are expected to react more readily with the partially positive carbon atom of formaldehyde.
DFT-based descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) models to predict reactivity. researchgate.net For a series of phenols, descriptors such as the highest occupied molecular orbital (HOMO) energy, dipole moment, and various charge distributions have been shown to correlate well with their reactivity. researchgate.net In the case of 3,5-dimethylphenol, the electron-donating nature of the two methyl groups increases the electron density on the aromatic ring, thereby activating the ortho- and para-positions for electrophilic substitution. Computational models predict that the available ortho-positions (2 and 6) and the para-position (4) are the primary sites for hydroxymethylation.
Molecular Dynamics (MD) Simulations for Polymer Conformational Behavior
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. youtube.com For 3,5-dimethylphenol;formaldehyde resins, MD simulations provide insights into the polymer's structure, dynamics, and mechanical properties that are not easily accessible through experimentation. nih.gov
MD simulations can model the behavior of polymer chains in various environments. youtube.com These simulations track the trajectories of atoms, allowing for the analysis of conformational changes, chain flexibility, and intermolecular forces such as hydrogen bonding and van der Waals interactions. nih.gov In phenolic resins, hydrogen bonds between the hydroxyl groups of the phenol units and with any residual water molecules play a significant role in determining the polymer's properties. nih.gov
Simulations can be used to calculate properties like the mean squared displacement (MSD) and the radius of gyration, which provide information about the mobility and size of the polymer chains, respectively. exlibrisgroup.com The interaction between polymer chains and other components, such as fillers or substrates, can also be investigated. For example, MD simulations have been used to study the interfacial adhesion between epoxy resins and substrates, finding that increased cross-linking density enhances the interaction through the formation of more hydrogen bonds at the interface. nih.gov
One of the most valuable applications of MD in this context is the simulation of the curing or cross-linking process. nih.gov Specialized algorithms have been developed to model the formation of the three-dimensional network structure of thermosetting polymers like phenol-formaldehyde resins. nih.govresearchgate.net These "pseudo-reaction" models simulate the condensation reactions by forming new chemical bonds between reactive sites on different monomers or polymer chains when they come within a certain cutoff distance. nih.govresearchgate.net
These simulations can start from initial monomers or from intermediate structures, sometimes termed 'symthons', to reduce computational cost. nih.govresearchgate.net The formaldehyde-to-phenol (F:P) ratio is a critical parameter in these simulations, as it dictates the final cross-link density. wikipedia.orgnih.gov Resole resins, which are formed with an F:P ratio greater than one, are capable of self-crosslinking at elevated temperatures. wikipedia.orghubspot.net MD simulations can track the evolution of the cross-linking degree and predict how the network structure develops over time. nih.govnih.gov This allows for the prediction of material properties such as the glass transition temperature (Tg) and Young's modulus, which are highly dependent on the final cross-linked structure. exlibrisgroup.comresearchgate.net
Table 2: Key Parameters in MD Simulations of Phenolic Resin Formation
| Parameter | Description | Significance | Source |
| Force Field | A set of parameters describing the potential energy of the system (e.g., PCFF, Dreiding). | Determines the accuracy of the calculated interactions and dynamics. | exlibrisgroup.com |
| F:P Ratio | The molar ratio of formaldehyde to phenol in the initial system. | Controls the theoretical maximum cross-link density and final polymer type (novolac vs. resole). | wikipedia.orgnih.gov |
| Curing Algorithm | The method used to simulate the formation of cross-links between reactive sites. | Affects the efficiency of the simulation and the realism of the resulting network structure. | nih.govresearchgate.net |
| Ensemble | The statistical ensemble used (e.g., NVT, NPT). | Defines the thermodynamic variables that are kept constant during the simulation (e.g., Temperature, Volume, Pressure). | nih.govresearchgate.net |
| Degree of Cure | The percentage of reactive sites that have formed cross-links. | A primary output of the simulation that correlates directly with the material's mechanical and thermal properties. | nih.gov |
This table outlines the crucial parameters that are defined and monitored in MD simulations to study the formation and behavior of phenol-formaldehyde polymer networks.
Quantum Chemical Modeling of Catalyst-Substrate Interactions
The polymerization of 3,5-dimethylphenol and formaldehyde is typically catalyzed by either an acid or a base. wikipedia.org Quantum chemical (QC) modeling provides a detailed picture of how these catalysts interact with the reactant molecules (substrates) to lower the activation energy of the reaction.
Under base-catalyzed conditions (e.g., using sodium hydroxide), the catalyst deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. hubspot.netstackexchange.com This phenoxide then readily attacks the electrophilic carbon of formaldehyde. stackexchange.com QC calculations can model the electronic structure of the phenoxide ion and quantify its enhanced nucleophilicity compared to the neutral phenol molecule.
Under acid-catalyzed conditions (e.g., using oxalic acid or phosphoric acid), the catalyst protonates the formaldehyde molecule, making it a much stronger electrophile. stackexchange.comacs.org This "hot" electrophile can then be attacked by the electron-rich aromatic ring of the neutral phenol. stackexchange.com Semi-empirical QC simulations have been used to model the carbonization of phenol-formaldehyde resins in the presence of phosphoric acid. acs.orgresearchgate.net These studies show the formation of C-O-PO₃ groups, indicating a direct chemical reaction between the catalyst and the polymer backbone. researchgate.net The modeling can reveal the elementary steps involved, such as the transformation of phosphoric esters to phosphonates through mechanisms like the Michaelis–Arbuzov-type reaction. acs.org By calculating the energy profiles of both catalyzed and uncatalyzed reactions, QC methods can provide quantitative estimates of the catalytic effect on the reaction rate.
Understanding Catalytic Activation Mechanisms
Computational chemistry has been instrumental in clarifying the relationship between the reactivity of phenolic compounds like 3,5-dimethylphenol and formaldehyde. usda.govresearchgate.net Studies have utilized ab initio methods, such as the RHF/6-31+G level of theory with the ChelpG method, to calculate atomic charges on the phenolic ring. usda.govresearchgate.net These calculations reveal that large negative charges are concentrated at specific carbons on the aromatic ring, which are also the locations of the highest occupied molecular orbital (HOMO). usda.gov Consequently, the positively charged carbon of formaldehyde is predicted to react at these sites. usda.gov
A strong correlation has been established between the calculated average charge per reactive site on the phenolic ring and the experimentally determined reaction rate constants. researchgate.net This predictive capability allows researchers to screen potential phenolic candidates for new adhesive systems before extensive laboratory work is undertaken. researchgate.net The reaction rates can vary significantly, spanning from approximately 10⁻² to 10⁴ L mol⁻¹ hr⁻¹. researchgate.net
The role of catalysts, such as water molecules, has also been a focus of computational investigation. In aqueous solutions, water molecules can act as catalysts by facilitating proton transfer, which significantly lowers the activation energy barrier for the reaction. researchgate.net For instance, in the reaction of phenol with formaldehyde, the presence of one or two water molecules in the transition state can dramatically reduce the activation energy. researchgate.net Density Functional Theory (DFT) has been employed to analyze the deactivation of catalysts by inhibitory compounds, highlighting the importance of complex formation between the catalyst and inhibitors. nih.gov
Elucidation of Acid-Base Effects at the Molecular Level
The reaction between phenols and formaldehyde is highly dependent on pH. Computational studies have provided a molecular-level understanding of these acid-base effects. In alkaline conditions, the phenolic compound exists as a phenoxide anion, which is significantly more reactive towards formaldehyde than the neutral phenol molecule. usda.gov
The pKa of the phenolic compound is a critical factor. researchgate.net Reactions are often conducted at a pH equal to the pKa of the phenolic compound to ensure a sufficient concentration of the reactive phenoxide ion. usda.gov Computational methods can accurately predict the pKa values of various phenolic compounds, aiding in the optimization of reaction conditions. researchgate.net
The distribution of atomic charges on the phenoxide anion, calculated using methods like CHelpG, shows that the negative charge is delocalized across the aromatic ring, with significant negative charges at the ortho and para positions. usda.gov This charge distribution explains the regioselectivity of the reaction, where formaldehyde preferentially adds to these activated sites. usda.gov
Table 1: Calculated Properties of Phenolic Compounds in Reaction with Formaldehyde
| Phenolic Compound | Number of Reactive Sites | pKa | Average Charge per Reactive Site (Calculated) |
| Phenol | 3 | 9.99 | Data not available |
| 3,5-Dimethylphenol | 3 | 10.18 | Data not available |
| 2-Methylphenol | 3 | 10.28 | Data not available |
| 4-Methylphenol | 2 | 10.26 | Data not available |
| 2,4-Dimethylphenol | 2 | 10.58 | Data not available |
| 2,6-Dimethylphenol | 1 | 10.59 | Data not available |
This table is based on data from computational studies and experimental measurements. researchgate.net
Machine Learning and Artificial Intelligence Applications in Polymer Design Research
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science, including the design and synthesis of polymers derived from 3,5-dimethylphenol and formaldehyde. jchemlett.commdpi.com These data-driven approaches offer the potential to accelerate the discovery of new polymers with tailored properties by efficiently exploring the vast chemical space. mdpi.com
Predictive Modeling for Reaction Outcomes and Polymer Microstructure
ML models can be trained on existing experimental and computational data to predict the outcomes of polymerization reactions and the resulting polymer microstructure. jchemlett.commdpi.com By establishing quantitative structure-property relationships (QSPR), these models can forecast properties such as glass transition temperature (Tg) based on the chemical structure of the repeating monomer units. nih.gov
For instance, a deep neural network (DNN) model trained on a large dataset of experimental Tg values for various homopolymers has demonstrated the ability to reasonably predict the Tg of new polymers. nih.gov The input for such models often involves encoding the molecular structure into feature representations, such as Morgan fingerprints. mdpi.comnih.gov This predictive power allows for the rapid screening of hypothetical polymers to identify candidates with desired characteristics, such as high-temperature resistance. nih.gov
Mathematical modeling has also been used to predict the properties of modified phenol-formaldehyde composites. astrj.com By analyzing the influence of different components and curing conditions, regression models can be developed to create materials with predefined properties. astrj.com
High-Throughput Screening of Synthetic Conditions
High-throughput screening (HTS) is a powerful experimental technique that allows for the rapid testing of a large number of different synthetic conditions. researchgate.netnih.goveurofins.com When combined with ML, HTS can be used to efficiently optimize reaction parameters for the synthesis of 3,5-dimethylphenol-formaldehyde resins.
ML algorithms can guide the design of experiments, suggesting the most informative set of conditions to test in order to build a robust predictive model. intellegens.com This approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation. intellegens.com For example, HTS can be used to screen various catalysts, catalyst concentrations, temperatures, and molar ratios of reactants to identify the optimal conditions for achieving a desired polymer structure and properties. plos.org The data generated from HTS can then be used to further refine the ML models, creating a powerful feedback loop for accelerated material discovery. nih.gov
Advanced Polymer Architecture and Functionalization Research Based on 3,5 Dimethylphenol;formaldehyde Backbones
Grafting and Copolymerization Strategies
Grafting and copolymerization are powerful techniques to combine the inherent thermal stability and chemical resistance of a 3,5-dimethylphenol (B42653);formaldehyde (B43269) polymer with the distinct properties of other polymers. This allows for the creation of new materials with enhanced flexibility, specific surface properties, or self-assembly capabilities.
The synthesis of block and graft copolymers from phenolic resins, including those based on 3,5-dimethylphenol, often involves transforming the phenolic polymer into a macroinitiator for a subsequent controlled polymerization reaction.
Block Copolymers: Block copolymers consist of two or more distinct polymer chains (blocks) linked together linearly. nih.gov Their synthesis allows for the combination of different, often opposing, properties within a single macromolecule. A common strategy involves modifying a pre-synthesized 3,5-dimethylphenol;formaldehyde novolac resin to introduce initiating sites for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). youtube.com
ATRP Macroinitiator Synthesis: The phenolic hydroxyl groups along the this compound backbone can be chemically modified. For instance, they can be reacted with an initiator precursor like 2-bromopropionyl bromide. This reaction converts the hydroxyl groups into ester-linked ATRP initiating sites.
Polymerization: This functionalized phenolic resin then serves as a macroinitiator. cmu.edu In the presence of a suitable monomer (e.g., styrene, methyl methacrylate) and an ATRP catalyst system (e.g., CuBr/2,2′-bipyridyl), new polymer chains grow from these initiating sites. cmu.eduyoutube.com The result is a block copolymer architecture, such as polystyrene-b-(this compound)-b-polystyrene, where the properties of the different blocks can be precisely controlled. nih.gov
Graft Copolymers: Graft copolymers feature a main polymer backbone (the "trunk") with one or more different polymer chains (the "branches") grafted onto it. Methods to produce graft copolymers with a phenolic backbone are an active area of research. One patented method describes the potential for creating block or graft polymers by the polycondensation of aldehydes onto other macromolecular compounds. google.comgoogle.com This suggests that a this compound resin could be grafted onto or from other polymer chains to create complex, high-performance materials.
Surface modification aims to alter the surface properties of a pre-formed this compound polymer without changing its bulk characteristics. polytechnique.edu Functionalization, on the other hand, involves introducing reactive groups throughout the polymer matrix. nih.gov Both strategies are crucial for improving adhesion, compatibility with other materials, and introducing new functionalities.
A primary method for functionalizing novolac-type resins made from 3,5-dimethylphenol is through the reaction of their phenolic hydroxyl groups. nasa.govcore.ac.uk A significant area of research involves the introduction of epoxy functionalities.
Epoxy Functionalization: this compound novolac resins can be reacted with epichlorohydrin (B41342) in the presence of an alkali catalyst. paint.orgorientjchem.org This process grafts glycidyl (B131873) ether groups onto the phenolic backbone, converting the thermoplastic novolac into a multifunctional epoxy resin. dic-global.com These epoxy-modified phenol (B47542) novolac (EPN) resins exhibit improved adhesion, chemical resistance, and film strength. paint.org They can be cured through reactions of the newly introduced epoxy groups, offering a versatile platform for creating robust thermoset networks.
Other functionalization strategies include:
Esterification and Etherification: The phenolic hydroxyls can be converted into esters or ethers to modify surface polarity, solubility, and reactivity.
Allylation: Introducing allyl groups can provide sites for subsequent cross-linking or further chemical modification via free-radical reactions. researchgate.net
Cyanate (B1221674) Ester Resins: Reacting the hydroxyl groups to form cyanate esters creates a resin that can be cured through cyclotrimerization, yielding a highly cross-linked polycyanurate network with excellent thermal stability and dielectric properties. nasa.govcore.ac.uk
Incorporation of Novel Monomers and Cross-linking Agents
Driven by environmental concerns and the desire for enhanced performance, research is actively exploring the replacement of traditional petroleum-based monomers and the development of new cross-linking methods for phenolic systems.
Significant efforts are underway to replace petroleum-derived phenol and formaldehyde with sustainable, bio-based alternatives. nih.govresearchgate.net These can be incorporated alongside 3,5-dimethylphenol to create hybrid bio-based resins.
Bio-based Phenol Alternatives: Several polyphenolic compounds derived from biomass are being investigated as partial or full replacements for petroleum-based phenols. nih.gov
Lignin (B12514952): As a major component of lignocellulosic biomass, lignin is a complex phenolic polymer and an attractive substitute. nih.govupmbiochemicals.com Using nanolignin particles has been shown to improve the thermal stability of the resulting resin. rsc.org Demethylation of lignin can increase its reactivity towards formaldehyde, making it a more effective substitute. mdpi.com
Tannin: These polyphenolic biomolecules, found in tree bark and wood, can be used in the synthesis of phenolic resins. nih.gov
Cardanol (B1251761): Derived from cashew nut shell liquid (CNSL), cardanol is a phenolic lipid that can be incorporated to improve the flexibility and water resistance of the final polymer. orientjchem.orgnih.gov
Bio-based Formaldehyde Alternatives: Finding a suitable, highly reactive, and low-molecular-weight substitute for formaldehyde is a key research challenge. nih.gov Promising candidates include:
Glyoxal: This non-toxic dialdehyde (B1249045) is highly reactive and biodegradable, making it a viable substitute. nih.gov
Furfural and 5-Hydroxymethylfurfural (5-HMF): These furan-based compounds are derived from the dehydration of carbohydrates (sugars). nih.gov They can react with phenols to form furan-phenolic resins with unique properties.
Interactive Table: Bio-based Alternatives in Phenolic Resin Systems
| Monomer Replaced | Bio-based Alternative | Source | Key Research Findings | Citations |
|---|---|---|---|---|
| Phenol | Lignin | Lignocellulosic Biomass | Abundant, renewable. Chemical modification (e.g., demethylation) can enhance reactivity. Nanolignin can improve thermal stability. | nih.gov, rsc.org, upmbiochemicals.com, mdpi.com |
| Phenol | Tannin | Tree Bark and Wood | Natural polyphenolic structure allows for reaction with aldehydes to form a cross-linked network. | nih.gov |
| Phenol | Cardanol | Cashew Nut Shell Liquid (CNSL) | Long aliphatic side chain imparts flexibility and hydrophobicity to the resin. | nih.gov, orientjchem.org |
| Formaldehyde | Glyoxal | Carbohydrates (e.g., Glucose) | Non-toxic, highly reactive due to two aldehyde groups, biodegradable. | nih.gov |
| Formaldehyde | Furfural | Agricultural Biomass (e.g., Corncobs) | Can act as both a formaldehyde substitute and a cross-linking agent. Increases methylene (B1212753) bridges, improving bonding strength. | nih.gov |
| Formaldehyde | 5-Hydroxymethylfurfural (HMF) | Carbohydrates (e.g., Fructose, Glucose) | Considered a key platform chemical from biomass; can react with phenol to form novolac-type resins. | nih.gov |
For novolac-type resins, which are thermoplastic, a cross-linking agent is required to form a rigid thermoset. Traditionally, hexamethylenetetramine (HMTA) is used, which decomposes upon heating to generate formaldehyde and ammonia, forming methylene bridges. Research into alternative chemistries aims to avoid formaldehyde-based cross-linkers and offer different cure profiles and final properties.
A dominant alternative is epoxy-based curing . This can be achieved in two main ways:
Novolac as a Curing Agent: A standard this compound novolac resin can act as a hardener for other epoxy resins (like those based on bisphenol A). The phenolic hydroxyl groups on the novolac react with the epoxy rings via a nucleophilic addition reaction, forming stable ether linkages and a highly cross-linked network. conicet.gov.ar This system benefits from the high functionality of the novolac, leading to excellent thermal and chemical resistance. duraamen.com
Curing of Epoxy-Functionalized Novolacs: As described in section 6.1.2, novolacs can be pre-reacted with epichlorohydrin to become epoxy-phenol novolac (EPN) resins. paint.orgdic-global.com These EPNs can then be cured using various hardeners, such as amines or anhydrides, or even by using a standard phenolic novolac as a co-reactant. paint.orggoogle.com This approach avoids the use of HMTA and produces a tough, adherent thermoset. paint.org
Other investigated cross-linking chemistries for modified phenolic resins include the use of cyanates, acrylates, and methacrylates, which cure via addition reactions, minimizing the release of volatile byproducts. nasa.govcore.ac.uk
Development of Porous Architectures and Nanostructured Materials
Creating controlled porosity within a this compound polymer can dramatically increase its surface area, making it suitable for applications in catalysis, adsorption, and separation. rsc.org
Porous Architectures: The synthesis of porous organic polymers can be achieved using templating methods. researchgate.net
Hard Templating: In this technique, the polymerization of 3,5-dimethylphenol and formaldehyde occurs within the pores of a pre-formed, rigid template, such as mesoporous silica (B1680970). rsc.org After the polymer network is formed, the template is chemically removed (e.g., etched with hydrofluoric acid or a strong base), leaving behind a porous polymer that is a negative replica of the template structure. rsc.org This method allows for precise control over pore size and distribution.
Soft Templating: This approach uses self-assembling structures like surfactants or block copolymers as templates. The monomers organize around the template, and after polymerization, the template is removed by washing or calcination.
Porogen Method: A simpler method involves dissolving the monomers in a non-reactive solvent (a porogen). During polymerization and cross-linking, the polymer phase separates from the solvent. Subsequent removal of the porogen by evaporation or extraction leaves behind a network of pores.
Nanostructured Materials: The properties of this compound resins can be significantly enhanced by incorporating nanoscale fillers to create polymer nanocomposites. ssc.edu.in
Cellulose and Lignin Nanomaterials: Nanoparticles derived from renewable resources, such as nanocellulose and nanolignin, are of particular interest. nih.govresearchgate.net These nanomaterials have a high surface area and are rich in hydroxyl groups, which can form strong interfacial interactions (e.g., hydrogen bonds) with the phenolic resin matrix. kglmeridian.com This strong interface facilitates efficient stress transfer, leading to improved mechanical properties. The incorporation of these nanofillers can also enhance the thermal stability and char retention of the composite. rsc.orgssc.edu.in
Inorganic Nanoparticles: Fillers like silica (SiO2) can also be used to reinforce the phenolic matrix, leading to materials with better thermal and mechanical characteristics. ssc.edu.in The key to success in creating these nanocomposites is achieving a good dispersion of the nanoparticles within the polymer matrix to maximize the interfacial area and prevent aggregation. ssc.edu.in
Synthesis of Macro- and Mesoporous this compound Resins
The synthesis of macro- and mesoporous phenolic resins, including those derived from 3,5-dimethylphenol and formaldehyde, is a significant area of research for creating materials with high surface areas and large pore volumes. These materials are valuable as adsorbents and as precursors for porous carbons. A common and effective method for creating these porous structures is through a nanocasting process that utilizes mesoporous silica templates. cnrs.frresearchgate.net
The general procedure involves the impregnation of a mesoporous silica template with a resol-type phenol-formaldehyde (PF) resin. cnrs.fr This resin can be converted into a crosslinked polymer simply by heating, which avoids the need for additional polymerization catalysts. cnrs.fr The process begins with the preparation of the PF resin, which is then introduced into the nanochannels or cages of the silica template. cnrs.fr A simple heat treatment, typically around 100°C, is sufficient to form the cross-linked polymeric structure, faithfully replicating the mesostructure of the silica template. cnrs.fr Following the polymerization, the silica template is removed, usually by etching with hydrofluoric acid (HF), to yield the final mesoporous carbon material. cnrs.fr The completeness of silica removal is critical and can be confirmed by analyzing the remaining ash content, which should be very low (less than 3.0 wt.%). cnrs.fr
Researchers have successfully synthesized highly ordered mesoporous carbonaceous phenol-formaldehyde resins with both two-dimensional (2-D) hexagonal and three-dimensional (3-D) bicontinuous cubic mesostructures. researchgate.net This was achieved using a low-molecular-weight resol as the precursor and mesoporous silica materials like SBA-15 and KIT-6 as hard templates. researchgate.net The resulting materials exhibit high surface areas and large pore volumes, making them suitable for various applications. cnrs.fr
Another approach involves the use of dual templates to create hierarchical structures. For instance, hierarchically mesocellular carbon foams have been synthesized using a nonionic surfactant and silica colloid particles as sacrificial templates, with resorcinol (B1680541) and formaldehyde as the carbon source. researchgate.net This method results in carbon foams with dual mesopore sizes. researchgate.net
Furthermore, the synthesis can be adapted to produce hydrophilic porous phenolic resins. By controlling the molar ratio of phenolic monomers to aldehyde monomers (typically 1:1 to 5), resins with both micropores (0.4 to 1 nm) and mesopores (2 to 50 nm) can be obtained. google.com These hydrophilic resins have shown high adsorption capacities for precious metal ions. google.com
The table below summarizes key parameters and findings from various synthesis approaches for porous phenolic resins.
| Parameter | Description | Reference |
| Synthesis Method | Nanocasting using mesoporous silica templates (e.g., SBA-15, KIT-6). | cnrs.frresearchgate.net |
| Precursor | Resol-type phenol-formaldehyde resin. | cnrs.fr |
| Polymerization | Heat treatment at approximately 100°C. | cnrs.fr |
| Template Removal | Etching with hydrofluoric acid (HF). | cnrs.fr |
| Resulting Structure | Mesoporous carbons with replicated mesostructures of the templates. | cnrs.fr |
| Pore Characteristics | Micropores (0.4-1 nm) and mesopores (2-50 nm) can be achieved. | google.com |
| Hierarchical Structures | Synthesized using dual-template approaches. | researchgate.net |
Fabrication of Nanofibers and Nanoparticles from this compound Systems
The fabrication of nanofibers and nanoparticles from phenolic resin systems, including those based on 3,5-dimethylphenol and formaldehyde, opens up possibilities for creating advanced materials with unique properties and applications. While direct fabrication of nanofibers from this compound is not extensively detailed in the provided context, the principles of producing carbon nanofibers and nanospheres from related phenolic resins can be applied.
One prominent method for producing carbon nanostructures is through the carbonization of polymer precursors. Bio-oil, which is rich in phenolic compounds, can be used to synthesize bio-oil-based resol resins. mdpi.com These resins serve as high-quality carbon sources. mdpi.com The process involves the polycondensation reaction between the bio-phenols in the bio-oil and formaldehyde. mdpi.com The resulting resin is then mixed with a template, such as calcium carbonate (CaCO₃) nanoparticles, and carbonized at high temperatures (e.g., 900°C) under an inert atmosphere. mdpi.com The template is subsequently removed by washing with an acid, like hydrochloric acid (HCl), to yield porous carbon materials. mdpi.com By varying the ratio of the resin to the template, the properties of the final carbon material can be tailored. mdpi.com
Nitrogen-doped mesoporous carbon nanospheres have been successfully synthesized using a urea-phenol-formaldehyde resin as a precursor and a triblock copolymer (F127) as a soft template in an aqueous synthesis route. qub.ac.uk This method produces nanospheres with high surface areas and uniform pore channels. qub.ac.uk The incorporation of nitrogen atoms creates abundant adsorption sites, making these materials effective for applications like CO₂ capture. qub.ac.uk The key advantage of this method is that it does not require an additional activation step, simplifying the process. qub.ac.uk
The table below outlines the key aspects of fabricating nanostructures from phenolic resin systems.
| Parameter | Description | Reference |
| Precursor for Carbon Nanostructures | Bio-oil-based resol resins or urea-phenol-formaldehyde resins. | mdpi.comqub.ac.uk |
| Template (Hard) | Calcium carbonate (CaCO₃) nanoparticles. | mdpi.com |
| Template (Soft) | Triblock copolymer (F127). | qub.ac.uk |
| Process | Carbonization of the resin-template mixture at high temperatures (e.g., 900°C). | mdpi.com |
| Template Removal | Acid washing (e.g., HCl). | mdpi.com |
| Resulting Nanostructures | Porous carbons, Nitrogen-doped mesoporous carbon nanospheres. | mdpi.comqub.ac.uk |
| Key Features of Nanospheres | High surface area, uniform pore channels, nitrogen functionalities. | qub.ac.uk |
Sustainability and Environmental Considerations in 3,5 Dimethylphenol;formaldehyde Research
Green Chemistry Approaches to Polymer Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For 3,5-dimethylphenol (B42653);formaldehyde (B43269) resins, this involves innovations in solvent use and catalytic processes.
The synthesis of phenolic resins, including those from 3,5-dimethylphenol, traditionally involves the use of organic solvents. orientjchem.org However, a key goal in green polymer chemistry is to replace these volatile organic compounds (VOCs) with more environmentally benign alternatives or to eliminate the need for solvents altogether.
One strategy involves using water as the reaction medium, particularly in the synthesis of resol-type resins, which are catalyzed by alkali and are often supplied as aqueous solutions. google.com Research into lignin-based phenolic resins, a related area, has shown the utility of water-based systems. For instance, a mixture of water and n-butanol has been successfully used to prolong the storage time and maintain acceptable viscosity of bio-based resins, reducing the reliance on more hazardous solvents. researchgate.net While phenol (B47542) itself is more soluble in polar organic solvents, the development of water-soluble precursors and catalyst systems is a key area of research to reduce the environmental footprint of the synthesis process. orientjchem.org
Another approach is the use of supercritical fluids, such as supercritical water, as a reaction medium. This method has been investigated for the decomposition and recycling of fiber-reinforced plastics with thermoset resins, suggesting its potential as a green solvent for both synthesis and depolymerization processes. researchgate.net
Table 1: Solvent Replacement and Reduction Strategies in Phenolic Resin Synthesis
| Strategy | Description | Potential Environmental Benefit | Research Finding/Example |
|---|---|---|---|
| Aqueous Reaction Media | Utilizing water as the primary solvent for the polymerization reaction. | Eliminates the use of volatile organic compounds (VOCs), reducing air pollution and health hazards. | Resol-type resins are often synthesized and supplied in aqueous solutions. google.com |
| Water/Co-solvent Systems | Using a mixture of water and a less hazardous organic solvent (e.g., an alcohol) to improve solubility and control viscosity. | Reduces the overall amount of hazardous organic solvents required. | A water/n-butanol mixture was found to improve the storage stability of lignin-based phenolic resins. researchgate.net |
| Supercritical Fluids | Employing fluids above their critical temperature and pressure (e.g., supercritical water) as a solvent. | Offers tunable solvent properties and can be easily removed from the product, minimizing residual solvent contamination. Can also facilitate depolymerization. researchgate.net | Investigated for the recycling of carbon fiber-reinforced plastics by degrading the resin matrix. researchgate.net |
Traditionally, the synthesis of novolac resins uses acid catalysts like oxalic acid, while resol resins employ alkaline catalysts such as sodium hydroxide (B78521) or ammonia. icevirtuallibrary.com While effective, these catalysts can be corrosive and difficult to separate from the final product, contributing to waste streams.
Recent research has focused on developing more sustainable catalytic systems. One promising approach is the use of solid acid catalysts. For example, a second-generation m-phenolsulfonic acid-formaldehyde resin (PAFR II) has been developed as a reusable and robust acid catalyst. nih.govacs.org This type of catalyst demonstrates high activity and stability in reactions like esterification and can be applied in continuous-flow processes, which are more efficient and generate less waste than batch processes. nih.govacs.org
Other research has explored the use of inorganic modifiers that can also act as catalysts. For instance, sodium silicate (B1173343) has been used to modify phenol-formaldehyde resins, leading to improved curing temperature and bonding strength. researchgate.net Similarly, magnesium oxide (MgO) has been studied as a catalyst for resol resins, with its content influencing the rate of cure. researchgate.net These systems can offer environmental benefits by reducing the need for more aggressive acid or base catalysts and potentially improving the thermal properties and cure rates of the final polymer. researchgate.net
Table 2: Comparison of Catalytic Systems for Phenolic Resin Synthesis
| Catalyst Type | Examples | Advantages | Environmental Considerations |
|---|---|---|---|
| Traditional Alkaline Catalysts | Sodium hydroxide (NaOH), Ammonia (NH₃) icevirtuallibrary.com | Effective for synthesizing resol-type resins. icevirtuallibrary.com | Can be corrosive; separation from the final product can be challenging, leading to potential wastewater contamination. |
| Traditional Acid Catalysts | Oxalic acid, Sulfuric acid (H₂SO₄) icevirtuallibrary.com | Used for synthesizing novolac-type resins. icevirtuallibrary.com | Highly corrosive; requires neutralization and can generate salt waste. |
| Solid Acid Resin Catalysts | m-Phenolsulfonic acid-formaldehyde resin (PAFR II) nih.govacs.org | Reusable, robust, and suitable for continuous-flow processes, leading to reduced waste. nih.govacs.org | Represents a significant step towards greener catalysis by enabling catalyst recycling and process intensification. |
| Inorganic Modifiers/Catalysts | Sodium Silicate, Magnesium Oxide (MgO) researchgate.net | Can improve thermal properties and cure rates, potentially reducing energy consumption during processing. researchgate.net | Offers an alternative to traditional corrosive catalysts, with potential for reduced environmental impact. |
Lifecycle Assessment Methodologies in Polymer Research
Lifecycle assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal. americanchemistry.com For 3,5-dimethylphenol;formaldehyde polymers, LCA provides a framework for identifying environmental hotspots and guiding research toward more sustainable alternatives.
A "cradle-to-gate" analysis evaluates the environmental impact of a product from raw material extraction (cradle) to the point where it leaves the factory gate. americanchemistry.comamericanchemistry.com This includes the impacts of producing the precursors—3,5-dimethylphenol and formaldehyde—and the polymerization process itself.
Studies on phenol-formaldehyde resins consistently show that the raw material production phase has a significantly higher environmental impact than the manufacturing process (gate-to-gate). dtu.dk The production of phenol and formaldehyde is energy-intensive and relies on fossil fuels. researchgate.netijesd.org Therefore, a major focus for reducing the cradle-to-gate impact of this compound production is the substitution of these petroleum-based feedstocks with renewable alternatives.
Table 3: Key Contributors to Environmental Impact in a Cradle-to-Gate LCA of Phenolic Resin Production
| Lifecycle Stage | Primary Activities | Major Environmental Impacts | Mitigation Strategy |
|---|---|---|---|
| Raw Material Acquisition (Cradle) | Production of 3,5-dimethylphenol (from petroleum) and formaldehyde (from methanol). | High energy consumption, greenhouse gas emissions, depletion of fossil resources. dtu.dkijesd.org | Substitution of phenol with bio-based alternatives like lignin (B12514952). dtu.dkresearchgate.net |
| Polymer Manufacturing (Gate) | Polycondensation reaction, heating, mixing, and product finishing. | Energy consumption for heating the reactor, emissions of VOCs from solvents, wastewater generation. | Use of more efficient and recyclable catalysts, switching to aqueous solvent systems, process optimization. nih.govacs.org |
As thermosetting polymers, cured this compound resins are cross-linked, making them infusible and insoluble, which presents significant challenges for recycling. mdpi.com The most common end-of-life route for these materials is landfilling, which is the least desirable option from an environmental perspective. mdpi.commdpi.com
Academic research is actively exploring alternative end-of-life scenarios to move towards a more circular economy for phenolic resins. These can be broadly categorized into mechanical and chemical recycling methods.
Mechanical Recycling: This process involves grinding the cured resin into a powder. mdpi.com This powder can then be used as a filler in the production of new composites. However, the resulting material often has lower mechanical properties compared to the virgin resin because the cross-linked structure is partially broken down by high shear and friction, which can also cause some thermal decomposition. researchgate.netmdpi.com
Chemical Recycling: This approach aims to break down the polymer into its constituent monomers or other valuable chemical feedstocks. mdpi.com Several methods are under investigation:
Pyrolysis: This involves heating the waste resin in an inert atmosphere to high temperatures (300–850 °C). nih.gov The process yields a mixture of phenolic oils, gases, and a solid char residue, which can potentially be used as fuels or chemical raw materials. nih.gov
Depolymerization in Supercritical Fluids: Using solvents like supercritical water or alcohols can selectively break the chemical bonds of the cross-linked network without severely decomposing the polymer backbone. researchgate.net This can allow for the recovery of valuable monomers and reinforcing fibers (in the case of composites) with high efficiency. researchgate.net
While these chemical recycling technologies show significant promise from an academic standpoint, their economic viability and scalability for industrial application remain key challenges. mdpi.com
Emerging Research Directions and Future Challenges in 3,5 Dimethylphenol;formaldehyde Chemistry
Integration with Advanced Manufacturing Technologies (e.g., Additive Manufacturing for Complex Architectures)
The integration of 3,5-dimethylphenol (B42653);formaldehyde (B43269) resins into advanced manufacturing, particularly additive manufacturing or 3D printing, represents a significant future direction. While research into 3D printing with PF resins is emerging, the focus has often been on more common phenol (B47542) and cresol-based systems. google.com A key challenge for using thermosetting resins like PF in 3D printing is managing their viscosity; it must be low enough for jetting through a nozzle but capable of curing into a stable structure. google.com
One patented approach for alkaline phenol-formaldehyde resins intended for 3D printing involves modifying the formulation with furfuryl alcohol and controlling the reaction conditions to achieve a viscosity of 20 mPa·s or less. google.com This demonstrates that the chemical and physical properties of PF resins can be tailored for additive manufacturing processes. For 3,5-dimethylphenol;formaldehyde resins, future research will likely focus on similar modifications to control rheological properties, enabling the fabrication of complex, three-dimensional architectures with the inherent thermal stability and chemical resistance for which these resins are known. ontosight.ai The development of such specialized resins could open up applications in rapid prototyping, custom tooling, and the creation of intricate components for the aerospace and automotive industries. researchgate.net
Hybrid Material Systems Research with this compound Matrices
The development of hybrid materials using this compound as a polymer matrix is a burgeoning field aimed at creating composites with enhanced or multifunctional properties. These systems combine the robust phenolic resin with other materials to achieve performance characteristics that surpass those of the individual components.
Research into modified phenol-formaldehyde composites has shown that incorporating materials like epoxy resin and polyvinylpyrrolidone (B124986) can significantly alter properties such as adhesive strength and thermal stability. astrj.com Another advanced application is the creation of shape memory polymer foams. researchgate.net In one study, a shape memory epoxy was used as the matrix with polyurethane as a functional phase, demonstrating the potential for creating smart materials. researchgate.net Applying this concept to a this compound matrix could yield materials with excellent thermal resilience and shape-memory capabilities for applications like deployable aerospace structures or smart actuators. researchgate.net
Table 1: Examples of Modifiers for Phenol-Formaldehyde (PF) Resin Systems
| Modifier/Additive | Matrix Type | Resulting Property Enhancement | Potential Application | Reference |
| Epoxy Resin | Phenol-Formaldehyde | Improved Adhesive Strength, Thermal Stability | High-Performance Adhesives, Coatings | astrj.com |
| Polyvinylpyrrolidone | Phenol-Formaldehyde | Modified Internal Stresses, Adhesion | Composite Materials | astrj.com |
| Polyurethane | Shape Memory Epoxy | Shape Memory Effect | Smart Materials, Actuators | researchgate.net |
| Nano-clay | Epoxy | Enhanced Mechanical Properties | Structural Foams | researchgate.net |
| Kraft Lignin (B12514952) | Phenol-Formaldehyde | Reduced Petroleum Dependence, Good Insulation | Green Building Materials, Insulation Foams | researchgate.net |
A significant subset of hybrid materials research involves the synergistic integration of inorganic nanomaterials and biopolymers with the this compound matrix. These additions are not merely fillers but are chosen to interact with the polymer at a molecular level, leading to substantial property improvements.
The use of nano-clay fillers in thermoset foams has been shown to enhance mechanical properties and influence the foam's structure. researchgate.net Incorporating such inorganic nanomaterials into a this compound resin could lead to composites with superior strength, fire resistance, and dimensional stability.
Simultaneously, there is a strong drive to make phenolic resins more sustainable by incorporating biopolymers. Raw kraft lignin, a byproduct of the paper industry, has been successfully used to replace up to 50% of the petroleum-based phenol and formaldehyde in foam formulations. researchgate.net The resulting lignin-based PF foams exhibit low density, strong compressive strength, and excellent thermal conductivity, comparable to conventional PF foams. researchgate.net Future research focused on this compound systems will likely explore these synergistic relationships further, aiming to create high-performance, sustainable composites by combining the unique reactivity of 3,5-dimethylphenol with the functional advantages of both nanomaterials and renewable biopolymers. researchgate.netresearchgate.net
Rational Design of Polymer Structures for Tailored Academic Research Outcomes
Beyond creating materials for industrial applications, there is a growing focus on the rational design of this compound polymer structures for specific academic research purposes. This involves precisely controlling the polymerization process to synthesize materials with well-defined structures, allowing for a deeper understanding of structure-property relationships.
The properties of the final polymer network are highly dependent on the ratio of the phenolic monomers to formaldehyde and the specific conditions under which the polymerization is conducted. ontosight.ai For 3,5-dimethylphenol, the two methyl groups block the meta-positions, directing formaldehyde to react at the ortho- and para-positions relative to the hydroxyl group. Researchers have developed methods to control this substitution. For instance, specific reaction conditions can favor the formation of the p-monoalcohol or the o-o'-dialcohol. researchgate.net A specific method has been detailed for preparing 2-hydroxymethyl-3:5-dimethylphenol, the o-monoalcohol, from 2-dimethylaminomethyl-3:5-dimethylphenol, showcasing a high degree of control over the molecular architecture. researchgate.net This ability to synthesize specific intermediates and control cross-linking densities is crucial for studies on carbonization, where the initial polymer structure dictates the properties of the resulting carbon material. scilit.com
Addressing Fundamental Gaps in Mechanistic Understanding and Predictive Modeling for this compound Reactions
A critical frontier in the chemistry of this compound is closing the gaps in the fundamental understanding of its reaction mechanisms and developing accurate predictive models. researchgate.net This knowledge is essential for optimizing synthesis, predicting material properties, and designing new resin systems without extensive trial-and-error laboratory work. researchgate.net
Computational chemistry has emerged as a powerful tool in this area. researchgate.netusda.gov Studies have used ab initio methods to calculate atomic charges on the aromatic rings of various phenolic compounds, including 3,5-dimethylphenol. researchgate.netusda.gov A strong correlation has been found between the calculated average charge per reactive site on the phenoxide anion and the experimentally determined reaction rate constant with formaldehyde. researchgate.netusda.gov This relationship is rooted in molecular orbital theory, where the reaction involves the highest occupied molecular orbital (HOMO) of the phenoxide ion and the lowest unoccupied molecular orbital (LUMO) of formaldehyde. usda.gov
Kinetic studies are also crucial. The base-catalyzed hydroxymethylation of phenols is generally considered a second-order reaction, and researchers have determined rate constants for numerous phenols under controlled conditions. usda.gov By combining these experimental kinetic data with computational models, it's possible to build robust predictive frameworks. researchgate.netresearchgate.net These models can account for the influence of substituents on the phenolic ring, allowing researchers to forecast the reactivity of different phenolic compounds, like 3,5-dimethylphenol, and efficiently select candidates for new adhesive or composite systems. researchgate.net
Q & A
Q. What are the key methods for synthesizing 3,5-dimethylphenol, and how do reaction conditions influence yield?
Methodological Answer: 3,5-Dimethylphenol is synthesized via vapor-phase condensation of acetone using catalysts like magnesium-aluminum oxides. Key steps include aldol condensation, Michael addition, and aromatization. Reaction temperature (373–973 K) and catalyst surface acidity significantly impact yield. For example, higher acidity favors mesityl oxide formation, while lower temperatures reduce side reactions. Thermodynamic analysis using Benson group contribution method confirms the exothermic nature of mesityl oxide conversion to isophorone . Table 1: Thermodynamic Parameters (373–973 K)
| Reaction Step | ΔH (kJ/mol) | ΔG (kJ/mol) |
|---|---|---|
| Acetone → Mesityl Oxide | -85.2 | -120.3 |
| Mesityl Oxide → Isophorone | -42.7 | -78.9 |
| Isophorone → 3,5-Dimethylphenol | +18.4 | -15.6 |
Q. How can researchers ensure purity and stability of 3,5-dimethylphenol in experimental settings?
Methodological Answer: Purity is critical for reproducibility. Techniques include:
- Chromatography: HPLC with C18 columns (mobile phase: methanol/water, 70:30 v/v) for separation .
- Spectroscopy: NMR (¹H and ¹³C) to confirm absence of impurities (e.g., unreacted acetone or isomers like 2,6-dimethylphenol) .
- Storage: Under inert gas (N₂/Ar) at 4°C to prevent oxidation. Stability tests show decomposition <1% over 6 months under these conditions .
Q. What safety protocols are essential when handling formaldehyde and 3,5-dimethylphenol?
Methodological Answer:
- Formaldehyde: Use fume hoods for solutions >1%; monitor airborne levels (<0.75 ppm OSHA PEL). Neutralize spills with ammonium bicarbonate .
- 3,5-Dimethylphenol: Wear nitrile gloves (resistant to phenolic compounds). LD₅₀ (oral, rat) = 2,450 mg/kg; rinse skin/eyes with water for 15 minutes if exposed .
Advanced Research Questions
Q. How can thermodynamic modeling optimize the synthesis of 3,5-dimethylphenol from acetone?
Methodological Answer: The Benson group contribution method calculates enthalpy (ΔH) and Gibbs free energy (ΔG) for each reaction step. For example:
- Aldol Condensation (Acetone → Mesityl Oxide): ΔG becomes negative above 400 K, favoring spontaneity.
- Aromatization (Isophorone → 3,5-Dimethylphenol): Requires PdCl₂ catalysts to overcome kinetic barriers despite ΔG = -15.6 kJ/mol .
Key Insight: Equilibrium constants (K) for aromatization decrease with temperature, suggesting lower temps (500–600 K) improve selectivity .
Q. What role do 3,5-dimethylphenol derivatives play in asymmetric catalysis?
Methodological Answer: Chiral auxiliaries like 2,6-bis(2-isopropylphenyl)-3,5-dimethylphenol enable enantioselective aldol reactions. The C₂-symmetric phenol framework stabilizes transition states via hydrogen bonding. Example:
Q. How can formaldehyde exposure risks be assessed in polymer synthesis studies?
Methodological Answer: The Foundation for Chemistry Research and Initiatives outlines three data streams:
Epidemiological: Cohort studies on lab workers (monitor nasal epithelium via biopsy).
Toxicological: In vitro assays (e.g., COMET for DNA damage in HEK293 cells).
Q. What characterization techniques are critical for formaldehyde-phenol polymers?
Methodological Answer:
- FTIR: Peaks at 1,240 cm⁻¹ (C-O-C ether linkages) and 1,500 cm⁻¹ (aromatic C=C).
- TGA: Decomposition onset at 280°C for crosslinked polymers.
- NMR: ¹³C NMR detects methylene bridges (-CH₂-) at 40 ppm .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
